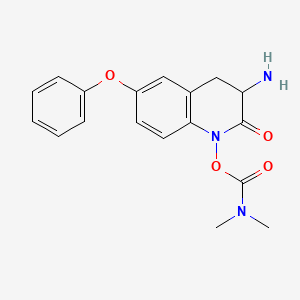
(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate typically involves the carbamoylation of primary, secondary, and aromatic amines using dimethyl carbonate in a flow system over solid catalysts . This method is preferred due to its environmentally friendly nature, avoiding the use of hazardous materials like phosgene. The reaction proceeds as follows: [ \text{RNH}_2 + \text{(CH}_3\text{O)}_2\text{CO} \rightarrow \text{RNHCOOCH}_3 + \text{CH}_3\text{OH} ] where R represents the amine group.
Industrial Production Methods
In industrial settings, the synthesis of carbamates often involves the use of phosgene or phosgene derivatives, although safer alternatives like dimethyl carbonate are increasingly being adopted. The reaction conditions typically include the use of catalysts such as Fe₂O₃/SiO₂ or Fe₂O₃/CoO/NiO/SiO₂ at elevated temperatures (around 150°C) to achieve high yields and selectivity .
化学反応の分析
Types of Reactions
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
作用機序
The mechanism of action of (S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is mediated through the carbamate group, which forms a covalent bond with the serine residue in the active site of the enzyme, leading to its inhibition.
類似化合物との比較
Similar Compounds
N,N-Dimethylcarbamoylcholine: A potent acetylcholinesterase inhibitor with similar biological activities.
Carbamoylcholine: Another acetylcholinesterase inhibitor with a different structural motif but similar mechanism of action.
Uniqueness
(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate is unique due to its specific structural features, including the quinoline ring and the phenoxy group, which contribute to its distinct biological activities and chemical reactivity. Its ability to act as a slow-binding inhibitor of acetylcholinesterase sets it apart from other carbamate compounds .
特性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H19N3O4/c1-20(2)18(23)25-21-16-9-8-14(24-13-6-4-3-5-7-13)10-12(16)11-15(19)17(21)22/h3-10,15H,11,19H2,1-2H3 |
InChIキー |
HSMJZDISXPNYOT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)ON1C2=C(CC(C1=O)N)C=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


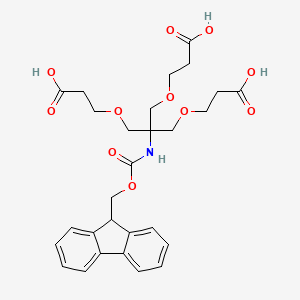
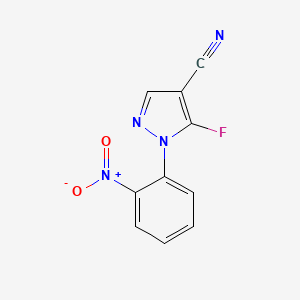

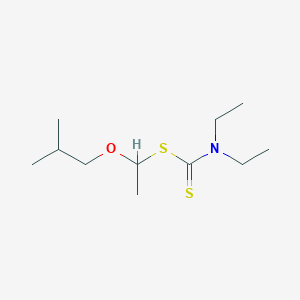

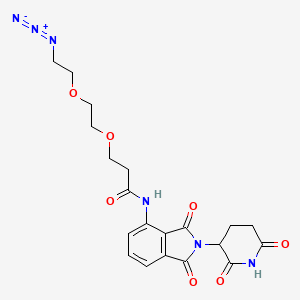
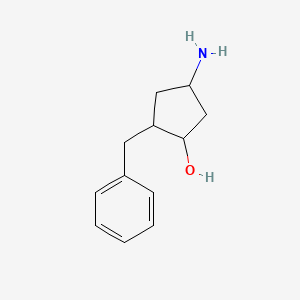
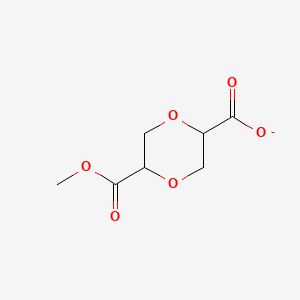

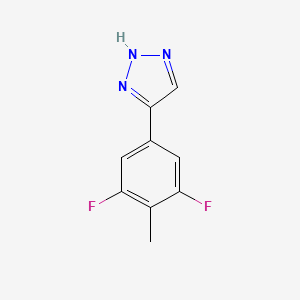


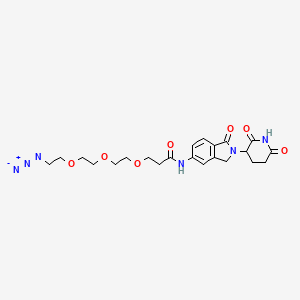
![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
